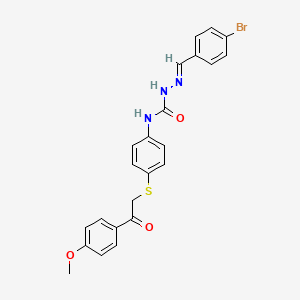

(E)-2-(4-bromobenzylidene)-N-(4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)phenyl)hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-[(E)-(4-bromophenyl)methylideneamino]-3-[4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrN3O3S/c1-30-20-10-4-17(5-11-20)22(28)15-31-21-12-8-19(9-13-21)26-23(29)27-25-14-16-2-6-18(24)7-3-16/h2-14H,15H2,1H3,(H2,26,27,29)/b25-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFBVUGZNRKEQJ-AFUMVMLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)NC(=O)NN=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)NC(=O)N/N=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-bromobenzylidene)-N-(4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)phenyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies of this compound, supported by data from various research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives and subsequent modifications to introduce the thioether and carboxamide functional groups. The synthetic route is crucial for ensuring the purity and biological efficacy of the final product.

Antimicrobial Activity

Research indicates that related compounds in the hydrazinecarboxamide class exhibit significant antimicrobial properties. For example, a study synthesized several derivatives of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides and tested them against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising inhibitory effects against these pathogens, suggesting a potential for further development in treating infections .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| 4a | 21 mm inhibition zone | 18 mm inhibition zone |

| 4b | 25 mm inhibition zone | 20 mm inhibition zone |

| 4c | 15 mm inhibition zone | 10 mm inhibition zone |

Anticancer Activity

In addition to antimicrobial properties, hydrazinecarboxamide derivatives have shown potential anticancer activity. A study on structurally similar compounds reported their ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The specific compound under review has not been extensively studied in this context but shares structural features with known anticancer agents .

Structure-Activity Relationship (SAR)

The efficacy of hydrazinecarboxamide derivatives often hinges on their structural components. Modifications at various positions on the benzene rings or alterations in the side chains can significantly impact biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances antimicrobial potency by increasing the electrophilicity of the compound, facilitating interaction with bacterial enzymes .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of hydrazinecarboxamides and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with specific substituents exhibited enhanced activity against resistant strains, highlighting their potential as therapeutic agents .

- Anticancer Mechanisms : Another study explored the anticancer properties of related compounds, demonstrating that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells . These findings suggest that further exploration of the compound's mechanism could yield valuable insights into its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that hydrazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have highlighted the potential anticancer properties of hydrazine derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators. The specific interactions with cancer cell receptors are an area of ongoing research.

Applications in Drug Development

Due to its biological activities, (E)-2-(4-bromobenzylidene)-N-(4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)phenyl)hydrazinecarboxamide is being explored as a lead compound in drug development. Its structural features make it a candidate for modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

-

Antimicrobial Testing

In a study published in Molecules, the compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect, suggesting its potential as an antimicrobial agent. -

Cancer Cell Line Studies

Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings showed that the compound effectively reduced cell viability and induced apoptosis, supporting its candidacy for further development as an anticancer drug .

Chemical Reactions Analysis

Bromobenzylidene Group

-

Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions (e.g., CuI, Pd). For example:

This reactivity is analogous to bromophenyl derivatives in cycloaddition reactions .

Hydrazinecarboxamide Core

-

Chelation with Metal Ions : The C=N and NH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential biological activity .

-

Hydrolysis : Under acidic or basic conditions, the hydrazinecarboxamide hydrolyzes to yield a carboxylic acid and hydrazine derivatives .

Thioether Linkage

-

Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–) .

Methoxyphenyl Group

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride) due to the electron-deficient C=N bond. For instance:

-

Reaction with acetylenedicarboxylate forms pyrazoline derivatives, confirmed by X-ray crystallography .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 230°C, with a mass loss corresponding to the release of CO and Br₂ .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of the target compound with related derivatives:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Groups | Notable Properties |

|---|---|---|---|---|

| Target Compound | 4-Bromo, thioether, methoxy | ~500–550 (estimated) | Hydrazinecarboxamide, benzylidene, ketone | High lipophilicity; potential for S⋯Br halogen bonding; thioether enhances stability |

| N-(4-Bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-2-oxoacetamide () | 4-Bromo, ethoxy, hydroxy | 406.24 | Hydrazinecarboxamide, benzylidene, ketone | Hydroxy group increases polarity; ethoxy enhances solubility in organic solvents |

| N-(4-Bromophenyl)-2-({(2E)-2-(4-methylbenzylidene)hydrazinoacetyl}amino)benzamide () | 4-Bromo, methyl | ~450 (estimated) | Benzamide, benzylidene, hydrazino | Methyl group reduces steric hindrance; benzamide backbone favors π-π stacking |

| 2-[(E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide () | Chloro, ethoxy, ethyl | ~470 (estimated) | Hydrazinecarboxamide, benzylidene, ether | Chlorine increases electronegativity; ethyl group enhances hydrophobicity |

Key Observations :

Tautomerism and Structural Stability

- Target Compound : Likely adopts a thione tautomer (C=S) rather than a thiol (S–H), as indicated by IR data in analogous triazoles (absence of νS–H at ~2500–2600 cm⁻¹) .

- Comparison : Compounds with hydrazinecarboxamide backbones (e.g., ) exhibit E-configurations and intramolecular hydrogen bonds (O–H⋯N), increasing rigidity. The target compound’s thioether group may further stabilize the tautomer via sulfur’s electron-donating effects .

Crystallographic and Supramolecular Features

- Target Compound : Predicted to form layered structures via Br⋯S interactions and N–H⋯O hydrogen bonds, similar to 4-bromo-N-(2-nitrophenyl)benzamide derivatives ().

- : Demonstrates a 3D supramolecular network via O–H⋯O and N–H⋯O bonds, with dihedral angles <30° between aromatic rings. The target compound’s bulkier substituents may reduce coplanarity, affecting crystallinity .

Q & A

Basic Question

- IR Spectroscopy : Identifies functional groups (C=O at ~1650 cm⁻¹, N-H stretching at ~3200 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions and stereochemistry. For example, aryl protons appear as doublets (δ 7.2–8.5 ppm), and methoxy groups show singlets (δ ~3.8 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks) and fragmentation patterns .

- Single-Crystal X-ray Diffraction : Resolves 3D structure and confirms E/Z isomerism .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question

Methodological Approach :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature Control : Reflux conditions (70–100°C) accelerate condensation but may require inert atmospheres to prevent oxidation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) for imine formation or phase-transfer catalysts for thioether synthesis .

- Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products. Yields vary (42–65% in analogous syntheses) .

How do crystallographic studies clarify the stereochemical configuration of this compound?

Advanced Question

Single-crystal X-ray diffraction:

- Determines bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds stabilizing the E-isomer) .

- Identifies disorder in solvent molecules (e.g., DMF) and validates unit cell parameters (e.g., monoclinic vs. triclinic systems) .

- Resolves ambiguities in NMR data, such as overlapping signals for E and Z isomers .

What strategies address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Advanced Question

- Standardized Assays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and inoculum sizes .

- Purity Verification : Confirm compound purity via HPLC (>95%) to exclude impurities affecting activity .

- Structure-Activity Correlation : Compare substituent effects. For example, electron-withdrawing groups (Br, Cl) enhance activity against Gram-negative bacteria .

- Dose-Response Analysis : Calculate IC₅₀ values to quantify potency discrepancies .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Question

- Variation of Substituents : Synthesize analogues with modified aryl (e.g., 4-cyanophenyl) or thioether groups (e.g., morpholinomethyl) to assess electronic/steric effects .

- Biological Screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7) or enzymes (e.g., topoisomerase II) .

- Computational Modeling : Use DFT calculations to predict binding affinities or ADMET properties .

What are the challenges in confirming hydrazinecarboxamide formation via spectroscopic data?

Advanced Question

- Signal Overlap : In ¹H NMR, hydrazine NH protons (~δ 10–12 ppm) may overlap with aromatic signals. Use deuterated DMSO to sharpen peaks .

- Tautomerism : Hydrazones can exhibit keto-enol tautomerism, complicating interpretation. IR confirms enol forms via O-H stretches (~3400 cm⁻¹) .

- Mass Fragmentation : Hydrazinecarboxamides often fragment via cleavage of the C-N bond, producing diagnostic ions (e.g., [M – CONHNH₂]⁺) .

How are stability and reactivity under varying experimental conditions assessed?

Advanced Question

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (e.g., >200°C for similar hydrazones) .

- pH Sensitivity : Test solubility and degradation in buffers (pH 2–12). Hydrazones may hydrolyze in acidic conditions .

- Light Exposure : Monitor UV-Vis spectral changes under UV light to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.